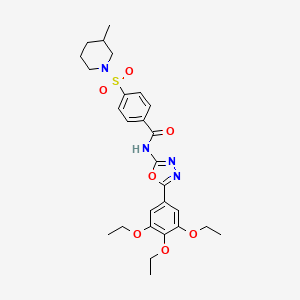

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-((3-Methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide-based heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group. This compound is synthesized through a multi-step protocol involving:

Condensation: Reaction of 3,4,5-triethoxybenzoic acid hydrazide with carbon disulfide under alkaline conditions to form a 1,3,4-oxadiazole-2-thiol intermediate .

Sulfonation: Introduction of the 4-((3-methylpiperidin-1-yl)sulfonyl)benzyl moiety via nucleophilic substitution using 4-bromomethylbenzenesulfonyl chloride and subsequent coupling with 3-methylpiperidine .

Cyclization: Final cyclization under reflux with reagents such as LiH in DMF to yield the target compound .

The compound’s design leverages the 1,3,4-oxadiazole ring as a bioisostere for ester or amide groups, enhancing metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O7S/c1-5-35-22-15-20(16-23(36-6-2)24(22)37-7-3)26-29-30-27(38-26)28-25(32)19-10-12-21(13-11-19)39(33,34)31-14-8-9-18(4)17-31/h10-13,15-16,18H,5-9,14,17H2,1-4H3,(H,28,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWDMCALGFEVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule featuring a sulfonamide and an oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 472.58 g/mol. The structure incorporates a 3-methylpiperidine group which may influence its pharmacological profile.

The biological activity of this compound is primarily attributed to the presence of the oxadiazole ring and the sulfonamide group. These functional groups are known to interact with various biological targets, potentially modulating enzyme activity or interfering with cellular processes.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic pathways critical for microbial survival.

Anticancer Properties

The oxadiazole moiety has also been linked to anticancer activity. Studies suggest that such compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the modulation of Bcl-2 family proteins and other apoptotic factors.

Study 1: Antimicrobial Efficacy

A study conducted on related oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against these pathogens .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Oxadiazole Derivative A | Staphylococcus aureus | 20 |

| Oxadiazole Derivative B | Escherichia coli | 30 |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced significant cytotoxicity in HeLa and MCF-7 cells. The IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Scientific Research Applications

Antimicrobial Activity

The oxadiazole ring present in the compound is associated with significant antimicrobial properties. Research has shown that derivatives of oxadiazoles exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- A study highlighted the synthesis and biological evaluation of oxadiazole derivatives, demonstrating their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .

Anticancer Properties

The compound's potential as an anticancer agent is particularly noteworthy. The structural features allow for interactions with biological targets involved in cancer pathways. Molecular docking studies have indicated favorable binding affinities to proteins associated with tumor growth and proliferation:

- A review of similar compounds revealed that oxadiazole derivatives often show promising anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of various substituents on the benzamide core can lead to enhanced biological activity:

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl Groups | Increase lipophilicity and membrane permeability |

| Halogen Atoms | Enhance binding affinity to target proteins |

| Functional Groups | Modulate solubility and bioavailability |

Computational Studies

Computational methods such as molecular docking and quantitative structure–activity relationship (QSAR) analyses are instrumental in predicting the interactions of this compound with biological targets. These studies help in identifying lead compounds for further development:

- Recent advancements in computational chemistry allow researchers to simulate interactions at the molecular level, providing insights into potential modifications that could improve efficacy .

Case Studies

Several studies have investigated compounds structurally related to 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide , yielding valuable data on their pharmacological profiles:

- Antimicrobial Evaluation : A series of new oxadiazole derivatives were synthesized and tested for antibacterial activity against E. coli and Candida albicans, showing significant inhibition rates compared to standard antibiotics .

- Anticancer Activity : Research focused on the anticancer potential of oxadiazole derivatives indicated that these compounds could inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Observations:

Oxadiazole Substituent Effects: The 3,4,5-triethoxyphenyl group in the target compound provides electron-donating ethoxy groups, enhancing lipophilicity and membrane permeability compared to the 2,3-dihydrobenzodioxin-6-yl group in the analogue from . The triethoxy substituent’s bulkiness may sterically hinder interactions with bacterial enzymes, whereas the planar benzodioxin group could facilitate π-π stacking with aromatic residues in target proteins .

Sulfonamide Modifications :

- The 3-methylpiperidinyl sulfonyl group in the target compound vs. the 4-methylpiperidinyl group in the analogue () alters the spatial orientation of the sulfonamide moiety. The 3-methyl configuration may reduce steric hindrance, improving binding to bacterial dihydropteroate synthase (a common sulfonamide target) .

Pharmacokinetic Considerations

- The triethoxyphenyl group may increase metabolic stability compared to the benzodioxin group, which contains labile ether linkages prone to oxidative degradation.

- The 3-methylpiperidinyl sulfonyl group likely enhances aqueous solubility relative to bulkier substituents, improving oral bioavailability .

Q & A

Q. What are the established synthetic pathways for this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis involves multi-step reactions, typically starting with sulfonylation of 3-methylpiperidine followed by coupling to a benzamide-oxadiazole intermediate. Key steps include:

- Sulfonylation : Using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides with carboxylic acids using dehydrating agents like POCl₃ or PCl₅ .

- Coupling reactions : Amide bond formation via HBTU or EDCI-mediated coupling, requiring anhydrous solvents (e.g., THF or DMF) . Yield optimization relies on controlled temperature (0–60°C) and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are most effective for structural validation?

- NMR spectroscopy : ¹H/¹³C NMR confirms sulfonyl, piperidine, and triethoxyphenyl moieties. Aromatic protons (δ 6.5–8.0 ppm) and sulfonyl S=O stretching (1350–1200 cm⁻¹ in IR) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogous sulfonamide-oxadiazole hybrids exhibit:

- Antimicrobial activity : MIC values ≤8 µg/mL against S. aureus and E. coli due to sulfonyl group interactions with bacterial enzymes .

- COX-2 inhibition : IC₅₀ ~0.2 µM in compounds with triethoxyphenyl groups, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Key SAR insights from analogs:

- Piperidine substitution : 3-methyl groups enhance metabolic stability compared to unsubstituted piperidines .

- Triethoxyphenyl moiety : Ethoxy groups at 3,4,5 positions improve lipid solubility and blood-brain barrier penetration .

- Oxadiazole ring : 1,3,4-oxadiazole enhances π-π stacking with enzyme active sites vs. 1,2,4-isomers . Methodology : Synthesize derivatives with systematic substitutions (e.g., replacing ethoxy with methoxy) and test in enzyme inhibition assays .

Q. What computational strategies are recommended for predicting binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or bacterial topoisomerases. Focus on sulfonyl oxygen hydrogen bonds and hydrophobic packing of triethoxyphenyl .

- ADMET prediction : SwissADME or pkCSM tools assess LogP (optimal 2–3), CYP450 inhibition risks, and bioavailability .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from:

- Metabolic instability : Phase I metabolism (e.g., cytochrome P450) may reduce efficacy. Use liver microsome assays to identify vulnerable sites .

- Solubility limitations : Poor aqueous solubility (<50 µg/mL) can hinder in vivo absorption. Formulate with PEG or cyclodextrins . Validation : Parallel in vitro cytotoxicity (MTT assay) and in vivo pharmacokinetic profiling (plasma t½, AUC) .

Q. What strategies improve the compound’s stability under physiological conditions?

- pH stability : Test degradation in buffers (pH 1.2–7.4) to simulate gastric and systemic environments. Sulfonamides are prone to hydrolysis at extremes .

- Light/temperature : Store lyophilized powders at -20°C in amber vials to prevent photodegradation .

- Salt formation : Hydrochloride salts enhance crystallinity and stability vs. free bases .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 3-methylpiperidine, SO₂Cl₂, Et₃N, DCM | 65–75 | |

| Oxadiazole cyclization | Thiosemicarbazide, POCl₃, reflux | 50–60 | |

| Amide coupling | HBTU, DIPEA, DMF, RT | 70–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.